molecular formula C25H29ClO6 B10822229 Janagliflozin CAS No. 1800115-22-3

Janagliflozin

Cat. No.: B10822229
CAS No.: 1800115-22-3
M. Wt: 460.9 g/mol
InChI Key: WDBIPGHUEJEKTC-VWQPKTIXSA-N
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Description

Janagliflozin is a novel sodium-glucose cotransporter-2 inhibitor developed by Sihuan Pharmaceutical. It is primarily used for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine and helping to lower blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Janagliflozin involves multiple steps, starting from the preparation of key intermediates. The process typically includes the formation of a bicyclo[3.1.0]hexane ring system, followed by the introduction of various functional groups such as hydroxyl and chlorophenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Janagliflozin undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Janagliflozin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sodium-glucose cotransporter-2 inhibition and related chemical reactions.

    Biology: Investigated for its effects on glucose metabolism and renal function in various biological systems.

    Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and related metabolic disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Janagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter-2 in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose cotransporter-2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .

Comparison with Similar Compounds

  • Dapagliflozin
  • Empagliflozin
  • Canagliflozin

Comparison: Janagliflozin is unique in its specific chemical structure, which includes a bicyclo[3.1.0]hexane ring system and a chlorophenyl group. This structure contributes to its high selectivity and potency as a sodium-glucose cotransporter-2 inhibitor. Compared to other similar compounds, this compound has shown promising results in clinical trials, particularly in terms of its efficacy and safety profile .

Properties

CAS No.

1800115-22-3

Molecular Formula

C25H29ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H29ClO6/c26-20-6-3-14(25-24(30)23(29)22(28)21(12-27)32-25)8-17(20)7-13-1-4-18(5-2-13)31-19-10-15-9-16(15)11-19/h1-6,8,15-16,19,21-25,27-30H,7,9-12H2/t15-,16+,19?,21-,22-,23+,24-,25+/m1/s1

InChI Key

WDBIPGHUEJEKTC-VWQPKTIXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl

Canonical SMILES

C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)C5C(C(C(C(O5)CO)O)O)O)Cl

Origin of Product

United States

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